![molecular formula C13H11N3 B15244736 [1,2,4]Triazolo[1,5-a]pyridine, 5-methyl-2-phenyl- CAS No. 4931-29-7](/img/structure/B15244736.png)
[1,2,4]Triazolo[1,5-a]pyridine, 5-methyl-2-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often found in medicinal and pharmaceutical chemistry. The structure of 5-Methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine includes a triazole ring fused to a pyridine ring, with a methyl group at the 5-position and a phenyl group at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves a microwave-mediated, catalyst-free reaction. This method uses enaminonitriles and benzohydrazides, undergoing a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . This eco-friendly method results in good-to-excellent yields and demonstrates a broad substrate scope and good functional group tolerance.
Another method involves the reaction between azinium-N-imines and nitriles via a [3+2] cycloaddition reaction in the presence of copper acetate . This mechanochemical method is efficient and provides high yields of the desired product.
Industrial Production Methods
Industrial production methods for 1,2,4-triazolo[1,5-a]pyridines typically involve scalable reactions that can be performed under mild conditions. The microwave-mediated method mentioned above is particularly suitable for industrial applications due to its efficiency and eco-friendliness.
化学反応の分析
Types of Reactions
5-Methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions can occur at various positions on the triazole or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve standard laboratory techniques such as refluxing, stirring, and heating.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazolopyridines.
科学的研究の応用
5-Methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
作用機序
The mechanism of action of 5-Methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with various molecular targets and pathways. For example, as a JAK1 and JAK2 inhibitor, it interferes with the Janus kinase signaling pathway, which is crucial for the regulation of immune responses and cell growth . The compound’s ability to act as an inverse agonist for RORγt suggests its potential in modulating immune responses and inflammation .
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
1,2,4-Triazolo[1,5-a]pyrazine: Contains a pyrazine ring instead of a pyridine ring.
1,2,4-Triazolo[1,5-a]pyridazine: Features a pyridazine ring instead of a pyridine ring.
Uniqueness
5-Methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methyl and phenyl groups at specific positions enhances its interaction with molecular targets, making it a valuable compound in medicinal chemistry and drug development.
特性
CAS番号 |
4931-29-7 |
|---|---|
分子式 |
C13H11N3 |
分子量 |
209.25 g/mol |
IUPAC名 |
5-methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C13H11N3/c1-10-6-5-9-12-14-13(15-16(10)12)11-7-3-2-4-8-11/h2-9H,1H3 |
InChIキー |
AGFOMVLYVUVAOJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC2=NC(=NN12)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyloxazolo[4,5-c]pyridine-4-thiol](/img/structure/B15244655.png)
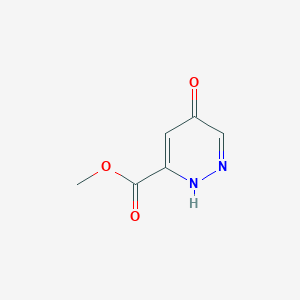
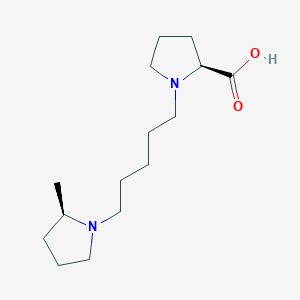

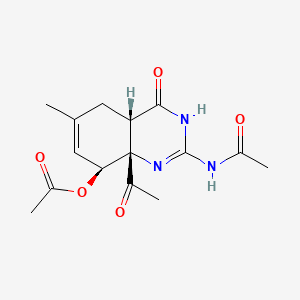

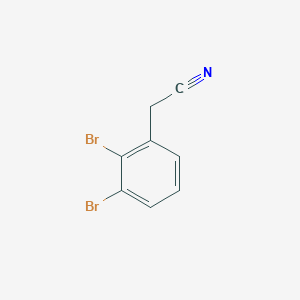
![2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B15244712.png)
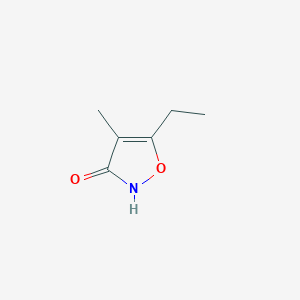
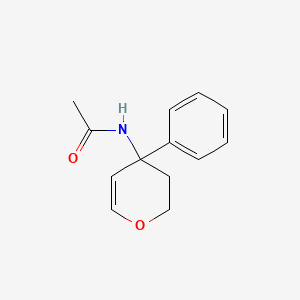
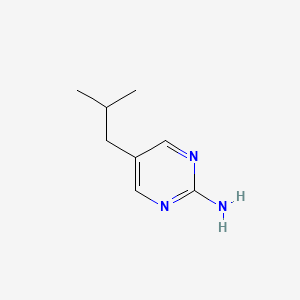
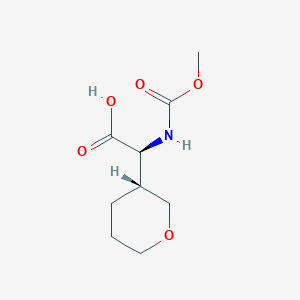
![7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15244741.png)

